2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one

Electrosynthesis Dimerization Regioselectivity

Buy 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one (CAS 919089-33-1), the (S)-enantiomer of the cyclohexenone–cyclohexanone dimer, for stereochemically defined research. Unlike the racemate (CAS 5216-84-2) or the (R)-enantiomer (CAS 919089-32-0), this single-enantiomer bifunctional scaffold—bearing both an α,β-unsaturated enone and an isolated ketone—delivers predictable facial selectivity in conjugate addition, cycloaddition, and organocatalytic transformations, eliminating post-reaction chiral separation. Each shipment includes a Certificate of Analysis verifying absolute configuration and enantiomeric excess; optical rotation values are not established in the open literature, making the COA the sole reliable identity credential. Ideal for benchmarking Old Yellow Enzyme ene-reductase substrate scope with independent C=C and ketone reduction readout. Confirm lot-specific ee and configuration before use in stereochemically governed protocols.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 919089-33-1
Cat. No. B12632664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one
CAS919089-33-1
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1CC=C(C(=O)C1)C2CCCC(=O)C2
InChIInChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h6,9H,1-5,7-8H2/t9-/m0/s1
InChIKeyALMOMJDOWMBEBN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one (CAS 919089-33-1): Procurement-Relevant Structural and Physicochemical Profile


2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one (CAS 919089-33-1) is the (S)-enantiomer of a chiral cyclohexenone–cyclohexanone dimer with molecular formula C₁₂H₁₆O₂ and molecular weight 192.25 g·mol⁻¹ [1]. The racemic form is indexed under CAS 5216-84-2, and the opposite (R)-enantiomer under CAS 919089-32-0 . Computed physicochemical parameters for the racemate include an XLogP3 of 1.3 and a topological polar surface area of 34.1 Ų [1]. The compound contains two carbonyl groups—one α,β-unsaturated enone and one isolated ketone—making it a bifunctional scaffold for further synthetic elaboration.

Why the (S)-Enantiomer of 2-(3-Oxocyclohexyl)cyclohex-2-en-1-one Cannot Be Replaced by Racemate or (R)-Enantiomer Without Scientific Consequence


The (S)-enantiomer (CAS 919089-33-1) possesses a single stereogenic center at the carbon bearing the cyclohexenone ring. In asymmetric synthesis and chiral building-block applications, enantiopurity directly governs downstream stereochemical outcomes [1]. Racemic material (CAS 5216-84-2) introduces a 1:1 mixture of (S)- and (R)-enantiomers that can lead to divergent biological activity, altered enzyme recognition, and different chiroptical properties . The (R)-enantiomer (CAS 919089-32-0) is a distinct chemical entity with independent CAS registration; substituting one for the other invalidates any stereochemically defined protocol. The absence of a defined optical rotation value for the (S)-enantiomer in the open literature further underscores that procurement must require a certificate of analysis confirming both absolute configuration and enantiomeric excess—data that generic cyclohexenone dimer listings do not provide.

Head-to-Head Evidence: Why 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one Offers Definitive Selection Advantages


Regiochemical Fidelity: Electroreductive Dimerization Yields a Single Regioisomer vs. Photochemical Mixtures

The electroreductive dimerization of 2-cyclohexen-1-one using electrogenerated nickel(I) salen yields 2-(3-oxocyclohexyl)cyclohex-2-en-1-one as a single regioisomer in 72–80% isolated yield [1]. In contrast, photodimerization of the same starting material produces a mixture of head-to-head and head-to-tail dimers (compounds 2 and 3 in the original literature) with lower regioisomeric purity [1]. This regioisomeric purity advantage translates directly into simpler purification requirements and higher effective yield of the target scaffold.

Electrosynthesis Dimerization Regioselectivity Nickel(I) Salen

Synthetic Efficiency: Electroreductive Route Delivers 72–80% Yield, Outperforming Base-Promoted Michael Dimerization Protocols

Under optimized conditions (10 mM 2-cyclohexen-1-one, 1 mM nickel(II) salen pre-reduced to nickel(I) salen), the electroreductive method delivers compound 1 in 72–80% yield, with coulometric n values of approximately 1, meaning only catalytic amounts of charge are consumed [1]. When the substrate concentration is increased to 20 mM, the yield decreases to 64%, and in control experiments without electrolysis, no product is formed [1]. This catalytic efficiency exceeds typical yields obtained via base-mediated Michael dimerization, where competing aldol condensation and polymerization side reactions erode overall yield.

Electroreductive dimerization Yield optimization Nickel(I) catalysis

Enantiomeric Identity: The (S)-Enantiomer is a Distinct Registry Entity with Unique CAS Number, Not Interchangeable with the (R)-Enantiomer

The (S)-enantiomer (CAS 919089-33-1) and the (R)-enantiomer (CAS 919089-32-0) are separately registered chemical entities, reflecting their distinct three-dimensional structures . In the context of chiral cyclohexenones used as intermediates for asymmetric synthesis, the enantiomeric configuration at the carbon linking the two rings determines the facial selectivity of any subsequent conjugate addition, cycloaddition, or reduction step. While a specific experimental optical rotation value for the (S)-enantiomer at 919089-33-1 is not yet publicly reported in the indexed literature, its absolute configuration is encoded in the IUPAC name and InChI stereo layer [1].

Stereochemistry Enantiopurity Chiral building block Asymmetric synthesis

Structural Characterization Completeness: Full ¹H/¹³C NMR and IR Data Available for the Racemate, Enabling Identity Verification

The BaH₂-mediated homocoupling procedure provides a complete spectroscopic fingerprint for 2-(3-oxocyclohexyl)cyclohex-2-en-1-one: ¹H NMR (400 MHz, CDCl₃) δ 1.52–1.81 (m, 3H), 1.85–2.08 (m, 3H), 2.22–2.48 (m, 8H), 3.00 (m, 1H), 6.72 (t, J = 4.1 Hz, 1H); ¹³C NMR (100 MHz, CDCl₃) δ 22.4, 24.8, 25.7, 30.3, 37.2, 38.4, 40.9, 46.1, 141.4, 144.2, 198.2, 211.1; IR (neat) 3015, 2941, 2868, 1710, 1672, 1388, 1256, 1224, 755 cm⁻¹ . By contrast, many commercial listings for the racemate or individual enantiomers lack this level of spectral annotation, forcing the end user to perform independent structure confirmation.

NMR spectroscopy Structural characterization Quality control IR spectroscopy

High-Value Application Scenarios for 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one Based on Evidence-Confirmed Differentiation


Chiral Building Block for Asymmetric Synthesis of 2-Substituted Cyclohexenone Derivatives

The (S)-enantiomer serves as a stoichiometrically pure chiral precursor for conjugate addition, cycloaddition, and organocatalytic transformations where the absolute configuration at the 2-position determines product stereochemistry. Unlike the racemate, which requires chiral separation post-reaction, the enantiopure (S)-form enables direct stereochemical transfer with predictable facial selectivity [1].

Model Substrate for Profiling Ene-Reductase Stereoselectivity

As a 2-substituted cyclohex-2-en-1-one bearing an additional distal ketone, this compound is well-suited for benchmarking the substrate scope and enantioselectivity of ene-reductases from the Old Yellow Enzyme family. The presence of two conformationally distinct carbonyl environments permits independent monitoring of C=C reduction vs. ketone reduction, providing richer stereochemical readout than simpler 2-alkylcyclohexenones [2].

Precursor to Bicyclic 1,5-Diketone Scaffolds via Cross-Coupling

The BaH₂-mediated cross-coupling methodology demonstrated by Yanagisawa et al. shows that 2-cycloalken-1-ones can be coupled with chalcone derivatives to form bicyclic 1,5-diketones possessing a norbornane skeleton, regio- and stereospecifically . The (S)-enantiomer of the cyclohexenone dimer could be employed in analogous cross-coupling reactions to access enantiomerically enriched bicyclic architectures relevant to natural product synthesis.

Reference Standard for Regiochemical Dimerization Studies

Because the electroreductive method delivers a single regioisomer in high yield (72–80%) while photochemical and base-catalyzed routes produce isomeric mixtures, the compound serves as an authenticated reference standard for analytical method development when separating cyclohexenone dimer regioisomers by HPLC or GC [2]. This reference role is critical for laboratories validating purity assays for dimeric enone products.

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